molecular formula C19H20N3O6P B11389745 Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11389745
M. Wt: 417.4 g/mol
InChI Key: ZWIAGUCCCWILEI-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, a nitrophenyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor. The introduction of the nitrophenyl group and the phosphonate ester can be achieved through subsequent substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the reaction while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted phosphonates.

Scientific Research Applications

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves interactions with specific molecular targets. The oxazole ring and nitrophenyl group may interact with enzymes or receptors, modulating their activity. The phosphonate ester can act as a mimic of phosphate groups, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-aminophenyl)-1,3-oxazol-4-YL)phosphonate: Similar structure but with an amino group instead of a nitro group.

    Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-chlorophenyl)-1,3-oxazol-4-YL)phosphonate: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, distinguishes it from similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C19H20N3O6P

Molecular Weight

417.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20N3O6P/c1-13-4-6-14(7-5-13)12-20-18-19(29(25,26-2)27-3)21-17(28-18)15-8-10-16(11-9-15)22(23)24/h4-11,20H,12H2,1-3H3

InChI Key

ZWIAGUCCCWILEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

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